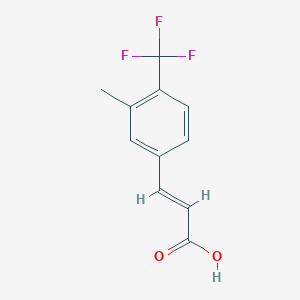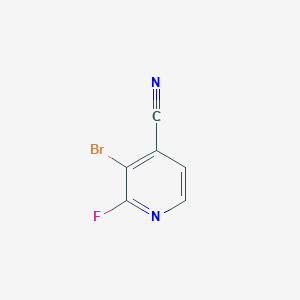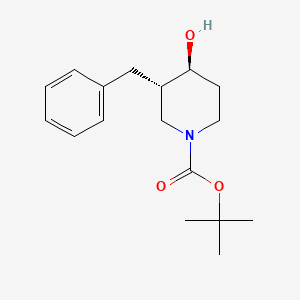
3-Methyl-4-(trifluoromethyl)cinnamic acid
Descripción general
Descripción
3-Methyl-4-(trifluoromethyl)cinnamic acid is a chemical compound with the linear formula CF3C6H4CH=CHCO2H . It is a member of the class of (trifluoromethyl)benzenes .
Synthesis Analysis
The synthesis of 3-Methyl-4-(trifluoromethyl)cinnamic acid involves various chemical reactions. For instance, it has been used in the synthesis of cinacalcet . A general procedure for its synthesis involves the addition of an aldehyde to malonic acid, followed by heating .Molecular Structure Analysis
The molecular weight of 3-Methyl-4-(trifluoromethyl)cinnamic acid is 216.16 g/mol . The structure is stabilized by the presence of O–H⋯O hydrogen bonding and C–H⋯O interactions .Chemical Reactions Analysis
3-Methyl-4-(trifluoromethyl)cinnamic acid has been found to have antimicrobial activity . It has also been involved in [2+2] photodimerization .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-4-(trifluoromethyl)cinnamic acid include a melting point of 135-137 °C . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
3-Methyl-4-(trifluoromethyl)cinnamic acid is utilized in various chemical synthesis processes. One such application involves the synthesis of 3-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]cinnamic acids from 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones and sodium azide, showcasing its role in producing highly functionalized CF3-1,2,3-triazoles (Usachev et al., 2011). Another innovative approach in cinnamic acid synthesis involves direct synthesis from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, highlighting the compound's versatility in chemical reactions (Chiriac et al., 2005).
Crystallographic Studies
Crystallographic studies have been conducted on trans-4-(trifluoromethyl) cinnamic acid, revealing its phase transition behaviors and structural stability. These studies are crucial in understanding the material properties and potential applications of this compound in various scientific domains (Howard & Sparkes, 2008).
Interaction with Biological Molecules
The interaction of cinnamic acid and its derivatives with biological molecules such as bovine serum albumin (BSA) has been extensively studied. These interactions are vital for understanding the pharmacokinetics and pharmacodynamics of drugs and bioactive compounds. Studies reveal how factors like pH can influence the conformation of BSA and alter its interaction with ligands such as cinnamic acid (Nunes et al., 2017).
Catalytic and Synthetic Applications
Cinnamic acid derivatives are also pivotal in catalytic and synthetic applications. Their use has been explored in the synthesis of various biologically active compounds, demonstrating the compound's role in facilitating chemical transformations and enhancing synthetic efficiency (Zolfigol et al., 2015).
Safety And Hazards
Direcciones Futuras
The future directions of 3-Methyl-4-(trifluoromethyl)cinnamic acid research could involve further exploration of its antimicrobial potential . It could also be used as a reagent in the synthesis of other compounds .
Relevant Papers Relevant papers on 3-Methyl-4-(trifluoromethyl)cinnamic acid include studies on its antimicrobial activity , its use in the synthesis of other compounds , and its physical and chemical properties .
Propiedades
IUPAC Name |
(E)-3-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-6-8(3-5-10(15)16)2-4-9(7)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEGNYNFWURVAR-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(trifluoromethyl)cinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383088.png)
![5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383090.png)
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383093.png)
![7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B1383094.png)
![8-tert-Butyl 6-ethyl 6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylate](/img/structure/B1383095.png)
![tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B1383096.png)
![tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1383097.png)
![2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B1383099.png)
![2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1383100.png)
![1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B1383101.png)
![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383103.png)

![tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383107.png)